3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-
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Overview
Description
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the isoxazolidine ring imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide typically involves a 1,3-dipolar cycloaddition reaction. This process can be carried out using C,N-diarylnitrones and alkenes. For instance, the reaction between C,N-diarylnitrones and 3,5-dimethylacryloylpyrazole alkene in the presence of a nickel (II) catalyst can yield the desired isoxazolidine derivative with high regioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with an oxygen atom next to the nitrogen.
Isoxazoline: A related compound with similar structural features but different biological activities.
Uniqueness
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the isoxazolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62513-17-1 |
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Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-10-8-9-15-20(17)24-23(26)21-16-22(18-11-4-2-5-12-18)27-25(21)19-13-6-3-7-14-19/h2-15,21-22H,16H2,1H3,(H,24,26) |
InChI Key |
IIJWUKXZSCVXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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